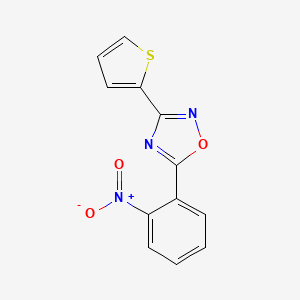![molecular formula C22H30N2O B6012044 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, also known as JB-336, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JB-336 is a novel piperazine derivative that has been synthesized and studied for its biological properties.
作用机制
The exact mechanism of action of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act through several pathways. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This inhibition results in vasodilation and increased blood flow, which may contribute to its anti-cancer and neuroprotective effects. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may contribute to its potential use in the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is its potential therapeutic applications in various fields of medicine, including oncology and neurology. Additionally, it has been shown to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer therapy. One limitation of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is its limited availability and high cost, which may hinder its widespread use in research and clinical settings.
未来方向
There are several future directions for the research and development of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. One area of interest is the optimization of its synthesis method to improve yield and reduce cost. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Future research may also focus on the development of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol-based drug delivery systems and the identification of potential drug targets for its use in cancer therapy and neuroprotection.
合成方法
The synthesis of 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of N-benzylpiperazine with 4-ethylbenzyl chloride to form 1-benzyl-4-(4-ethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. The final product is obtained through purification and isolation steps.
科学研究应用
2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant activity against several types of cancer, including breast, lung, and colon cancer. 2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-[1-benzyl-4-[(4-ethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-2-19-8-10-21(11-9-19)16-23-13-14-24(22(18-23)12-15-25)17-20-6-4-3-5-7-20/h3-11,22,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVPJSXOBPTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6011978.png)

methanone](/img/structure/B6011991.png)
![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6012004.png)
![5-cyclopropyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6012005.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6012027.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![6-iodo-3-methyl-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6012036.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)